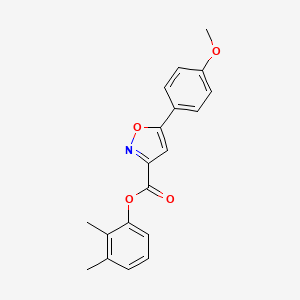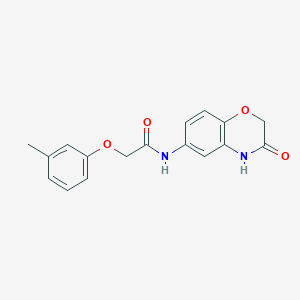![molecular formula C21H24N2O2S B11339708 3,5-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11339708.png)
3,5-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrrolidine ring, and a thiophene moiety
Preparation Methods
The synthesis of 3,5-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is often introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the pyrrolidine moiety.
Attachment of the Thiophene Moiety: The thiophene ring can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using flow chemistry techniques to enhance reaction efficiency.
Chemical Reactions Analysis
3,5-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Material Science: The compound’s electronic properties may be explored for applications in organic electronics or as a component in sensors.
Chemical Biology: It can be used to investigate the mechanisms of action of various biological processes, providing insights into cellular functions.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds to 3,5-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide include:
Benzofuran Derivatives: Compounds with a benzofuran core, such as 2-arylbenzofurans, which have been studied for their biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones, which are known for their therapeutic potential.
Thiophene Derivatives: Compounds such as thiophene-2-carboxamides, which have applications in medicinal chemistry.
Properties
Molecular Formula |
C21H24N2O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3,5-dimethyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H24N2O2S/c1-14-7-8-18-16(12-14)15(2)20(25-18)21(24)22-13-17(19-6-5-11-26-19)23-9-3-4-10-23/h5-8,11-12,17H,3-4,9-10,13H2,1-2H3,(H,22,24) |
InChI Key |
DKNBTAPJKNEOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=CS3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11339648.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11339666.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11339679.png)


![7-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11339690.png)
![2-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11339695.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11339698.png)
![2-(2-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11339700.png)
![3-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11339711.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide](/img/structure/B11339722.png)
![N-(4-ethoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11339731.png)
![2-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B11339733.png)
